Molecular Target Engagement: CB1 Antagonist Activity vs. Central CB1 Antagonist Rimonabant
The compound is explicitly classified as a CB1 antagonist in patent literature, distinguishing it from CB1 agonists or CB2-selective ligands [1]. However, no public quantitative affinity data (Ki or IC50) for this specific compound is available to enable a direct head-to-head comparison with rimonabant (Ki ≈ 1–2 nM for CB1). The rationale for selection rests on its patent-defined indication for obesity and its structural features that suggest potential peripheral restriction, a key differentiator from centrally active rimonabant [1].
| Evidence Dimension | Target engagement (CB1 antagonism) |
|---|---|
| Target Compound Data | Not publicly available (patented CB1 antagonist) |
| Comparator Or Baseline | Rimonabant: CB1 Ki ≈ 1–2 nM (literature consensus) |
| Quantified Difference | Cannot be calculated due to missing target compound data |
| Conditions | Not specified in public domain |
Why This Matters
Procurement decisions must rely on patent-defined target engagement until published affinity data become available; structural features suggest potential peripheral selectivity advantages.
- [1] Drug Information: Pyrazole derivative 53 (D00XFT). Therapeutic Target Database (TTD). 2024. View Source
- [2] Sharma MK, Murumkar PR, Barmade MA, Giridhar R, Yadav MR. A comprehensive patents review on cannabinoid 1 receptor antagonists as antiobesity agents. Expert Opin Ther Pat. 2015 Oct;25(10):1093-116. View Source
